(4,6-Dimethoxypyridin-3-yl)methanol
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Overview
Description
(4,6-Dimethoxypyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C8H11NO3. It is characterized by a pyridine ring substituted with two methoxy groups at positions 4 and 6, and a hydroxymethyl group at position 3. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyridin-3-yl)methanol typically involves the reaction of 4,6-dimethoxypyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of non-toxic reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (4,6-dimethoxypyridin-3-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: (4,6-Dimethoxypyridin-3-yl)carboxylic acid
Reduction: (4,6-Dimethoxypyridin-3-yl)methane
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
(4,6-Dimethoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (5,6-Dimethoxypyridin-3-yl)methanol
- (4,5-Dimethoxypyridin-3-yl)methanol
- (4,6-Dimethoxypyridin-2-yl)methanol
Uniqueness
(4,6-Dimethoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
Properties
IUPAC Name |
(4,6-dimethoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-8(12-2)9-4-6(7)5-10/h3-4,10H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOGFSUJFNJZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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